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molecular formula C12H27NO6 B8507362 tris(2-(methoxymethoxy)ethyl)amine CAS No. 211919-60-7

tris(2-(methoxymethoxy)ethyl)amine

Cat. No. B8507362
M. Wt: 281.35 g/mol
InChI Key: NRTKFSQKHCMEMO-UHFFFAOYSA-N
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Patent
US06274286B1

Procedure details

To a suspension of 270.6 grams of potassium t-butoxide in 1,800 ml of tetrahydrofuran, 100.0 grams of triethanolamine in 200 ml of tetrahydrofuran was added dropwise over 10 minutes while stirring under ice cooling. After 40 minutes of stirring, 194.5 grams of chloromethyl methyl ether was added dropwise over 30 minutes while continuing stirring under ice cooling. After 30 minutes of stirring, 75.2 grams of potassium t-butoxide was added while continuing stirring under ice cooling. After 20 minutes of stirring, 54.0 grams of chloromethyl methyl ether was added dropwise over 10 minutes while continuing stirring under ice cooling. After 40 minutes of stirring, 500 ml of methanol was added. After 30 minutes of stirring, the reaction solution was filtered with a sufficient amount of Celite, and the residue was washed with ether. The filtrate was concentrated under vacuum, and the resulting oily matter was distilled under vacuum. On analysis by 1H-NMR, the thus collected oily matter was found to be tris(2-methoxymethoxyethyl)amine, designated Amine 1. Amount 139.9 grams, yield 74.2%.
Quantity
270.6 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
194.5 g
Type
reactant
Reaction Step Two
Quantity
75.2 g
Type
reactant
Reaction Step Three
Quantity
54 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[C:2](C)([O-:4])C.[K+].[N:7]([CH2:14][CH2:15][OH:16])([CH2:11][CH2:12][OH:13])[CH2:8][CH2:9][OH:10].[CH3:17][O:18][CH2:19]Cl.[CH3:21]O.[O:23]1[CH2:27]CC[CH2:24]1>>[CH3:17][O:18][CH2:19][O:10][CH2:9][CH2:8][N:7]([CH2:14][CH2:15][O:16][CH2:21][O:4][CH3:2])[CH2:11][CH2:12][O:13][CH2:24][O:23][CH3:27] |f:0.1|

Inputs

Step One
Name
Quantity
270.6 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
100 g
Type
reactant
Smiles
N(CCO)(CCO)CCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
194.5 g
Type
reactant
Smiles
COCCl
Step Three
Name
Quantity
75.2 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
Quantity
54 g
Type
reactant
Smiles
COCCl
Step Five
Name
Quantity
500 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
while stirring under ice cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
After 40 minutes of stirring
Duration
40 min
STIRRING
Type
STIRRING
Details
while continuing stirring under ice cooling
STIRRING
Type
STIRRING
Details
After 30 minutes of stirring
Duration
30 min
STIRRING
Type
STIRRING
Details
while continuing stirring under ice cooling
STIRRING
Type
STIRRING
Details
After 20 minutes of stirring
Duration
20 min
STIRRING
Type
STIRRING
Details
while continuing stirring under ice cooling
STIRRING
Type
STIRRING
Details
After 40 minutes of stirring
Duration
40 min
STIRRING
Type
STIRRING
Details
After 30 minutes of stirring
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the reaction solution was filtered with a sufficient amount of Celite
WASH
Type
WASH
Details
the residue was washed with ether
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
DISTILLATION
Type
DISTILLATION
Details
the resulting oily matter was distilled under vacuum

Outcomes

Product
Name
Type
Smiles
COCOCCN(CCOCOC)CCOCOC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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